金黄素

描述

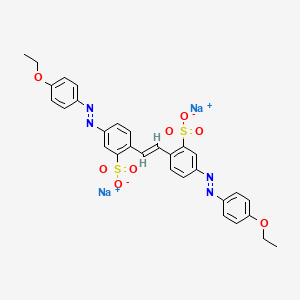

Chrysophenine, also known as Direct Yellow 12, is a chemical compound with the molecular formula C30H26N4Na2O8S2 . It is a synthetic organic pigment . The IUPAC name for Chrysophenine is disodium;5- [ (4-ethoxyphenyl)diazenyl]-2- [ ( E )-2- [4- [ (4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate .

Synthesis Analysis

Chrysophenine has been synthesized with a chrysophenine ligand (CH) by a solvothermal method in the formation of Lanthanide (Ln) Metal Organic Frameworks (Ln: Sm or La-MOF) .

Molecular Structure Analysis

The molecular weight of Chrysophenine is 680.66 g/mol . The InChI string representation of its structure is InChI=1S/C30H28N4O8S2.2Na/c1-3-41-27-15-11-23 (12-16-27)31-33-25-9-7-21 (29 (19-25)43 (35,36)37)5-6-22-8-10-26 (20-30 (22)44 (38,39)40)34-32-24-13-17-28 (18-14-24)42-4-2;;/h5-20H,3-4H2,1-2H3, (H,35,36,37) (H,38,39,40);;/q;2*+1/p-2/b6-5+,33-31+,34-32+;; .

Physical And Chemical Properties Analysis

Chrysophenine appears as a yellow powder . It is water-soluble, forming a yellow to golden yellow solution when dissolved in water . If 1g of the dye is dissolved in 50mL of water and cooled to 15°C or less, it forms a frozen state, hence the name "Frozen Yellow" . It is slightly soluble in ethanol (lemon color), ethylene glycol ether, and acetone (green yellow) . Its melting point is greater than 300°C .

科学研究应用

Biology: Diagnostic Assay Manufacturing

Chrysophenine is utilized in the manufacturing of diagnostic assays in biology. Its properties as a dye make it suitable for staining biological samples, aiding in the visualization of cells and tissues under a microscope. This application is crucial for identifying cellular structures and diagnosing diseases .

Chemistry: Hematology and Histology

In chemistry, particularly in hematology and histology, Chrysophenine serves as a staining agent for blood samples and tissue sections. It helps differentiate between different blood cell types and can highlight specific histological features in tissue samples, which is essential for medical research and clinical diagnostics .

Medicine: Therapeutic Agent Research

Chrysophenine’s role in medicine extends to therapeutic agent research. While not a therapeutic agent itself, its use in laboratory experiments can help track the distribution and effectiveness of therapeutic agents, especially in targeted drug delivery systems .

Environmental Science: Biodegradation Studies

Environmental scientists use Chrysophenine in biodegradation studies to understand how certain bacteria can break down synthetic dyes. This research is vital for developing strategies to mitigate the environmental impact of industrial dye waste .

Materials Science: Polymer Research

In materials science, Chrysophenine is applied in polymer research to study the interaction of dyes with various polymeric materials. This has implications for the development of new materials with specific optical properties .

Analytical Methods: Chromatography

Chrysophenine is used as a standard in chromatographic analysis due to its distinct spectral properties. It aids in the calibration of equipment and serves as a reference compound for the identification and quantification of unknown substances in complex mixtures .

Molecular Biology: Gene Expression Studies

Researchers in molecular biology employ Chrysophenine in gene expression studies. The dye can be used to tag certain molecules, allowing scientists to visualize and track gene expression patterns in various organisms .

Photodynamic Therapy Research

Chrysophenine is explored in photodynamic therapy research for its potential to be activated by light and produce a therapeutic effect. This application is still in the experimental stage but shows promise for treating certain medical conditions .

安全和危害

Chrysophenine should be handled with personal protective equipment and face protection . It is advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . Dust formation should be avoided, and containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Relevant Papers

A study titled “Study of Biodegradation of Chrysophenine: Using Bacteria” discusses the biodegradation of Chrysophenine using bacteria Thalassospira frigidphilosprofundus and Erwinia chrysanthemi Burkholder . Another paper titled “Experimental Study on Antitumor Effect of Chrysophenine from Rumex” discusses the antitumor effects of Chrysophenine .

作用机制

Target of Action

Chrysophenine, a unique anthraquinone, has been reported to have broad-spectrum therapeutic potential . It strongly modulates the NF-κB, EGF/mTOR, and MAPK pathways . These pathways play crucial roles in cellular processes such as inflammation, cell growth, and apoptosis, making them primary targets of Chrysophenine.

Mode of Action

Chrysophenine interacts with its targets (NF-κB, EGF/mTOR, and MAPK pathways) by binding to specific sites, leading to modulation of these pathways . This interaction results in changes in cellular processes, potentially leading to therapeutic effects.

Biochemical Pathways

Chrysophenine affects several biochemical pathways. It has been reported to strongly modulate the NF-κB, EGF/mTOR, and MAPK pathways . These pathways are involved in various cellular processes, including cell growth, inflammation, and apoptosis. The modulation of these pathways by Chrysophenine can lead to downstream effects that contribute to its therapeutic potential.

Pharmacokinetics

Further investigations are needed to fully understand the pharmacokinetics of Chrysophenine .

Result of Action

The molecular and cellular effects of Chrysophenine’s action are largely due to its interaction with its targets and the subsequent modulation of the NF-κB, EGF/mTOR, and MAPK pathways . These effects can lead to changes in cellular processes such as inflammation, cell growth, and apoptosis, which may contribute to its therapeutic effects.

Action Environment

The action, efficacy, and stability of Chrysophenine can be influenced by various environmental factors. For instance, a study on the biodegradation of Chrysophenine showed that factors such as pH, temperature, agitation, and concentration of the compound can affect its degradation . This suggests that the environment in which Chrysophenine is present can impact its action and efficacy.

属性

IUPAC Name |

disodium;5-[(4-ethoxyphenyl)diazenyl]-2-[(E)-2-[4-[(4-ethoxyphenyl)diazenyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H28N4O8S2.2Na/c1-3-41-27-15-11-23(12-16-27)31-33-25-9-7-21(29(19-25)43(35,36)37)5-6-22-8-10-26(20-30(22)44(38,39)40)34-32-24-13-17-28(18-14-24)42-4-2;;/h5-20H,3-4H2,1-2H3,(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2/b6-5+,33-31?,34-32?;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQMJDPHTMKUEHG-ZNBXPSQRSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N=NC4=CC=C(C=C4)OCC)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N4Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chrysophenine | |

CAS RN |

2870-32-8 | |

| Record name | C.I. Direct Yellow 12 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002870328 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[2-(4-ethoxyphenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disodium 4,4'-bis[(4-ethoxyphenyl)azo]stilbene-2,2'-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.817 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT YELLOW 12 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Q5531T139 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What types of cancer cells have been shown to be susceptible to chrysophenine in vitro?

A1: Chrysophenine has demonstrated inhibitory effects on the proliferation of HepG2 (human liver cancer), Hela (human cervical cancer), and MCF-7 (human breast cancer) cell lines in vitro. [, ]

Q2: What is the mechanism of action for chrysophenine's antitumor activity?

A2: While the exact mechanism is still under investigation, research suggests that chrysophenine influences the expression of specific genes in HepG2 cells. This includes downregulating genes like PRL-1 and PAI-1, and upregulating genes like GADD153 and HPRG. These alterations suggest that chrysophenine's antitumor effects may involve modulating cell cycle progression, proliferation, apoptosis, and angiogenesis. []

Q3: What is the molecular formula and weight of chrysophenine?

A3: Chrysophenine, also known as Direct Yellow 12, has the molecular formula C32H26N6Na2O6S2 and a molecular weight of 696.7 g/mol.

Q4: What are some notable spectroscopic properties of chrysophenine?

A4: Chrysophenine exhibits a strong absorption band in the UV-Vis spectrum, with studies reporting peak absorption wavelengths around 365 nm and significant anisotropy in stretch-oriented films. [, ]

Q5: How does the cis isomer of chrysophenine differ from its trans counterpart in terms of properties and applications?

A5: The cis isomer of chrysophenine exhibits a shorter wavelength of maximum absorption (approximately 360 nm) compared to the trans isomer. Additionally, the cis isomer demonstrates significantly lower substantivity to cellulose fibers, highlighting a difference in dyeing behavior compared to the trans form. []

Q6: In what material has chrysophenine shown potential for creating UV polarizers?

A6: Chrysophenine, when incorporated into stretch-oriented poly(vinyl alcohol) (PVA) films, exhibits high anisotropy in both optical absorption and third-order nonlinear optical properties. This makes it a promising candidate for developing efficient and low-cost UV polarizers. [, ]

Q7: How does chrysophenine interact with cellulose fibers in the context of dyeing?

A7: Chrysophenine, a direct dye, exhibits substantivity towards cellulose fibers. The presence of carboxyl groups in the cellulose influences the equilibrium absorption of chrysophenine, particularly at varying pH levels and salt concentrations. [, ]

Q8: How does the presence of sodium chloride affect the absorption spectrum of chrysophenine in aqueous solutions?

A8: Unlike some azo dyes that exhibit spectral changes upon the addition of sodium chloride due to aggregation, chrysophenine's spectrum remains largely unaffected. This suggests that chrysophenine does not undergo significant aggregation in the presence of salt. []

Q9: Can chrysophenine be used to study the morphology of cellulose matrices?

A9: Yes, the cis-trans isomerization kinetics of chrysophenine dispersed in cellulose matrices, such as films obtained from native and cuproammoniacal cellulose, can provide insights into the morphology of the amorphous regions within these materials. []

Q10: What materials have been investigated for the adsorption of chrysophenine from wastewater?

A10: Several materials have shown potential for removing chrysophenine from wastewater, including magnesium/aluminum layered double hydroxides (LDHs) [], magnesium silicate gel [], and composite membranes incorporating graphene oxide sheets. []

Q11: What advanced oxidation processes (AOPs) have been explored for the degradation of chrysophenine in wastewater treatment?

A11: UV/ferric oxalate complexes [] and the UV/Fenton reagent method [] have demonstrated effective degradation of chrysophenine in wastewater treatment, achieving high decolorization rates.

Q12: Does chrysophenine form complexes with other dyes in aqueous solutions?

A12: Yes, chrysophenine has been shown to form complexes with other direct dyes in aqueous solutions. For instance, it forms a 1:1 complex with Chlorazol Sky Blue FF, as evidenced by spectral shifts and chromatographic analysis. [, , ]

Q13: How does the complexation of chrysophenine with other dyes affect their adsorption onto cellulose?

A13: The formation of complexes between chrysophenine and other direct dyes, such as Chlorazol Sky Blue FF, can significantly influence their adsorption behavior onto cellulose compared to their individual dyeing properties. []

Q14: What factors influence the equilibrium constants for complex formation between chrysophenine and other dyes?

A14: The equilibrium constants for complex formation are influenced by the specific dyes involved, temperature, and the presence of electrolytes. For example, the combination of chrysophenine and Sky Blue 6B exhibits a higher equilibrium constant compared to other dye combinations. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S,3S,4R,5R)-2-methyl-5-(2-methylbutanoyloxy)-6-[[(3R,4S,5R,6R,8R,10S,22S,23R,24R,26R)-4,5,23-trihydroxy-24-(hydroxymethyl)-6-methyl-20-oxo-10-pentyl-2,7,9,21,25-pentaoxatricyclo[20.3.1.03,8]hexacosan-26-yl]oxy]-4-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] 2-methylbutanoate](/img/structure/B1231183.png)

![(5E)-3-(2-fluorobenzyl)-5-{[1-(4-fluorophenyl)-1H-pyrrol-2-yl]methylene}imidazolidine-2,4-dione](/img/structure/B1231185.png)

![3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester](/img/structure/B1231186.png)